5-Bromo-1-benzofuran-2-carboxylic Acid vs. Optimized 7-Aminocyclohexylamino Derivative: 8500-Fold Difference in Pim-1 IC50
5-Bromo-1-benzofuran-2-carboxylic acid (the unoptimized scaffold) exhibits a Pim-1 IC50 of 8,500 nM (8.5 µM), whereas the optimized derivative cis-7-(4-aminocyclohexylamino)-5-bromobenzofuran-2-carboxylic acid (Compound 38) achieves an IC50 of 1 nM against the same enzyme [1][2]. This represents an 8500-fold improvement in potency achieved by introducing an aminocyclohexylamino group at the 7-position, guided by X-ray crystallography [3].
| Evidence Dimension | Pim-1 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 8,500 nM (8.5 µM) |
| Comparator Or Baseline | cis-7-(4-aminocyclohexylamino)-5-bromobenzofuran-2-carboxylic acid (IC50 = 1 nM) |
| Quantified Difference | 8500-fold lower IC50 (more potent) |
| Conditions | Inhibition of human Pim1 using 5-FAM-RSRHSSYPAGT-CONH2 as substrate, off-chip mobility shift method [1][2] |
Why This Matters
This comparison demonstrates the critical role of the 5-bromo scaffold as a starting point for medicinal chemistry optimization: the unoptimized compound provides a validated binding interaction that can be dramatically improved with structure-guided modifications.
- [1] BindingDB. BDBM50345231: 5-bromo-1-benzofuran-2-carboxylic acid. IC50: 8.50E+3 nM. View Source
- [2] BindingDB. BDBM50345259: cis-7-(4-aminocyclohexylamino)-5-bromobenzofuran-2-carboxylic acid. IC50: 1 nM. View Source
- [3] Xiang, Y., Hirth, B., Asmussen, G., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056. View Source
